molecular formula C20H18FNOS B11328660 N-(4-ethylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11328660
M. Wt: 339.4 g/mol
InChI Key: CVLFYHVRGUUEGT-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core with ethyl, fluoro, and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-ETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ETHYLPHENYL)-4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of ethyl, fluoro, and thiophene substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18FNOS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18FNOS/c1-2-15-5-11-18(12-6-15)22(14-19-4-3-13-24-19)20(23)16-7-9-17(21)10-8-16/h3-13H,2,14H2,1H3

InChI Key

CVLFYHVRGUUEGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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